molecular formula C24H32N2O9 B586515 (2R)-2-Isopropyl-2-(benzyloxy)-propanedioic Acid 1-Ethyl Ester (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3 CAS No. 86195-29-1

(2R)-2-Isopropyl-2-(benzyloxy)-propanedioic Acid 1-Ethyl Ester (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3

Cat. No.: B586515
CAS No.: 86195-29-1
M. Wt: 492.5 g/mol
InChI Key: CRUJOISRGLUESB-FILZUVBOSA-N
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Description

(2R)-2-Isopropyl-2-(benzyloxy)-propanedioic Acid 1-Ethyl Ester (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3 is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features multiple functional groups, including an ester, an amino group, and a nitrophenyl group, which contribute to its diverse reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Isopropyl-2-(benzyloxy)-propanedioic Acid 1-Ethyl Ester (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3 typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isopropyl Group: Starting with a suitable precursor, the isopropyl group can be introduced via alkylation reactions.

    Introduction of the Benzyloxy Group: This step often involves the protection of hydroxyl groups using benzyl chloride in the presence of a base.

    Esterification: The ester group can be formed through a reaction between the carboxylic acid and ethanol in the presence of an acid catalyst.

    Amino Group Addition: The amino group can be introduced through reductive amination or other amination techniques.

    Nitrophenyl Group Addition: The nitrophenyl group is typically introduced via nitration reactions using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and amino groups.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ester and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as an intermediate for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it a valuable building block.

Biology

Medicine

Due to its structural complexity, the compound might be explored for its biological activity, including potential anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In materials science, the compound could be used in the synthesis of polymers or as a precursor for the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (2R)-2-Isopropyl-2-(benzyloxy)-propanedioic Acid 1-Ethyl Ester (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3 exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrophenyl group could participate in electron transfer reactions, while the amino group might form hydrogen bonds or ionic interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Isopropyl-2-(benzyloxy)-propanedioic Acid 1-Ethyl Ester: Lacks the amino and nitrophenyl groups, making it less reactive in certain contexts.

    (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: Lacks the ester group, which might affect its solubility and reactivity.

Uniqueness

The combination of ester, amino, and nitrophenyl groups in (2R)-2-Isopropyl-2-(benzyloxy)-propanedioic Acid 1-Ethyl Ester (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3 makes it uniquely versatile for various chemical reactions and applications. This structural complexity allows for a wide range of modifications and functionalizations, enhancing its utility in scientific research and industrial applications.

Properties

CAS No.

86195-29-1

Molecular Formula

C24H32N2O9

Molecular Weight

492.5 g/mol

IUPAC Name

(1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol;(2R)-2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid

InChI

InChI=1S/C15H20O5.C9H12N2O4/c1-4-19-14(18)15(11(2)3,13(16)17)20-10-12-8-6-5-7-9-12;10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h5-9,11H,4,10H2,1-3H3,(H,16,17);1-4,8-9,12-13H,5,10H2/t15-;8-,9-/m10/s1

InChI Key

CRUJOISRGLUESB-FILZUVBOSA-N

SMILES

CCOC(=O)C(C(C)C)(C(=O)O)OCC1=CC=CC=C1.C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-]

Isomeric SMILES

CCOC(=O)[C@@](C(C)C)(C(=O)O)OCC1=CC=CC=C1.C1=CC(=CC=C1[C@@H]([C@H](CO)N)O)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C(C(C)C)(C(=O)O)OCC1=CC=CC=C1.C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-]

Synonyms

(2R)-2-(1-Methylethyl)-2-(phenylmethoxy)-propanedioic Acid 1-Ethyl Ester (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol Salt

Origin of Product

United States

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